molecular formula C18H13ClN4O3S B6572309 ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate CAS No. 1021223-35-7

ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate

Cat. No. B6572309
CAS RN: 1021223-35-7
M. Wt: 400.8 g/mol
InChI Key: WAYMJFHKBYSKEY-UHFFFAOYSA-N
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Description

“Ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate” is a chemical compound that belongs to the class of organic compounds known as thiadiazoloquinazolines . These are heterocyclic compounds containing a thiadiazole ring fused to a quinazoline. Thiadiazoles are compounds containing a ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .


Synthesis Analysis

The synthesis of thiadiazoloquinazolines, including “ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate”, can be achieved through microwave-assisted multi-component reactions . This involves a single-step reaction using aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid, under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate” is characterized by a thiadiazole ring fused to a quinazoline . The thiadiazole ring is a five-membered ring consisting of one sulfur atom, two nitrogen atoms, and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate” include the reaction of aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . This reaction is facilitated by an ionic liquid and occurs under solvent-free conditions .

Future Directions

The future directions for the study of “ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate” and similar compounds could involve exploring their potential biological activities and applications . This could include further investigation into their antimicrobial, antituberculosis, anticonvulsant, and pesticidal activities . Additionally, the development of safe, clean, and environmentally friendly protocols for their synthesis remains a significant area of interest in organic and medicinal chemistry .

properties

IUPAC Name

ethyl 4-[(8-chloro-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O3S/c1-2-26-16(25)10-3-6-12(7-4-10)20-17-22-23-15(24)13-8-5-11(19)9-14(13)21-18(23)27-17/h3-9H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYMJFHKBYSKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-({8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate

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